N-[(Furan-2-yl)methylidene]nitramide
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Overview
Description
N-[(Furan-2-yl)methylidene]nitramide is a chemical compound characterized by the presence of a furan ring and a nitramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methylidene]nitramide typically involves the condensation of furan-2-carbaldehyde with nitramide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methylidene]nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitramide group to other functional groups, such as amines.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(Furan-2-yl)methylidene]nitramide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methylidene]nitramide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Furan-2-yl)methylidene]nitramide include other furan derivatives and nitramide-containing compounds. Examples include furan-2-carbaldehyde, nitrofurantoin, and furan-2-carboxylic acid .
Uniqueness
This compound is unique due to its specific combination of a furan ring and a nitramide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114282-28-9 |
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Molecular Formula |
C5H4N2O3 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
N-(furan-2-ylmethylidene)nitramide |
InChI |
InChI=1S/C5H4N2O3/c8-7(9)6-4-5-2-1-3-10-5/h1-4H |
InChI Key |
HNNKOEWBXSTHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=N[N+](=O)[O-] |
Origin of Product |
United States |
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